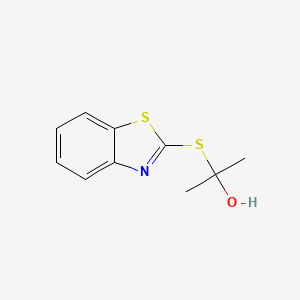
2,5-Morpholinedione, 3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropylmorpholine-2,5-dione is a heterocyclic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring with an isopropyl group attached to the third carbon and a dione functionality at the second and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-isopropylmorpholine-2,5-dione can be synthesized through the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. This method involves the use of chloroacetyl chloride or 2-bromopropionyl bromide for N-acylation of glycine, alanine, or valine, followed by ring-closure of the resulting N-(2-halogenacyl)-amino acid sodium salts in the melt .
Industrial Production Methods
The industrial production of 3-isopropylmorpholine-2,5-dione typically involves the ring-opening polymerization of morpholine-2,5-dione derivatives using organic tin (Sn) catalysts or enzyme lipase . This method allows for the efficient production of the compound on a larger scale, making it suitable for various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-isopropylmorpholine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted morpholine-2,5-dione compounds. These products have diverse applications in different fields of research and industry .
Aplicaciones Científicas De Investigación
3-isopropylmorpholine-2,5-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-isopropylmorpholine-2,5-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of specific enzymes and receptors involved in cellular processes. For example, it can inhibit certain kinases involved in cytokinesis and cell cycle regulation, leading to potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-isopropylmorpholine-2,5-dione include:
Morpholine-2,5-dione: The parent compound without the isopropyl group.
3-benzyl-6-isopropylmorpholine-2,5-dione: A derivative with a benzyl group at the third position.
3-benzyl-3-hydroxy-6-methylamino-6-(2-methylpropyl)-morpholine-2,5-dione: A more complex derivative with multiple substituents.
Uniqueness
3-isopropylmorpholine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specialized applications in polymer chemistry and biomedical research .
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9) |
Clave InChI |
UDAGOJYEKSFEOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)OCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
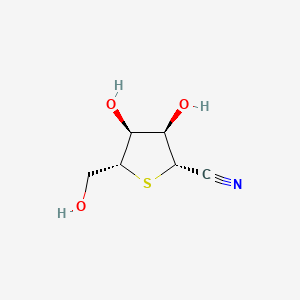
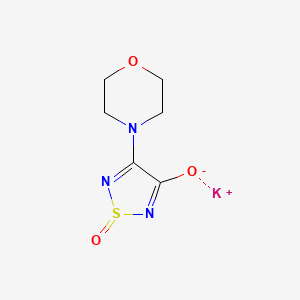
![2-[2-(2-Hydroxyethyl)phenoxy]acetonitrile](/img/structure/B13836794.png)

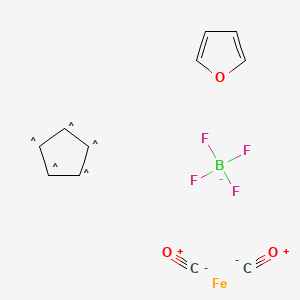
![2-{4-[2-(Methylamino)ethyl]piperazin-1-YL}ethanol](/img/structure/B13836833.png)
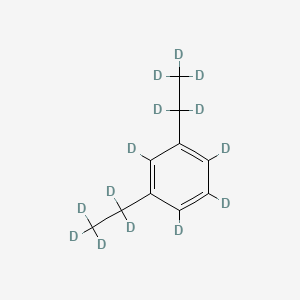
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
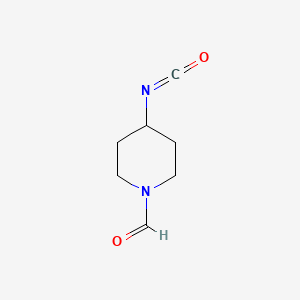
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)


